

Application Notes: (Rac)-TBAJ-876 for Studying Drug-Resistant Tuberculosis Strains

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Compound of Interest

Compound Name: (Rac)-TBAJ-876

Cat. No.: B15567515

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Introduction

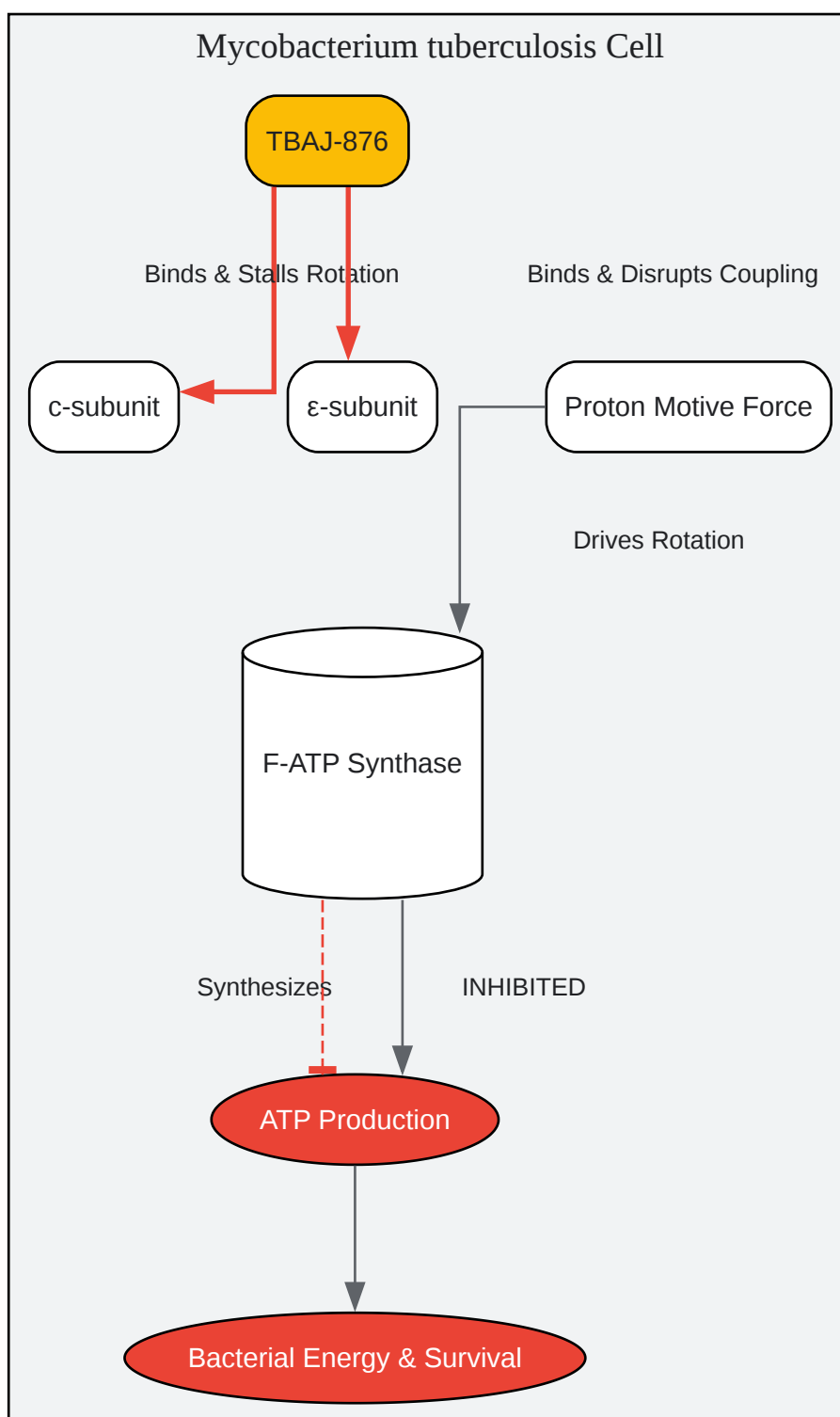
(Rac)-TBAJ-876 is a next-generation oral diarylquinoline (DARQ) antibiotic, analogous to bedaquiline (BDQ), the first-in-class diarylquinoline approved for treating multidrug-resistant tuberculosis (MDR-TB).^{[1][2][3][4]} Developed to improve upon bedaquiline's profile, TBAJ-876 demonstrates more potent in vitro activity against Mycobacterium tuberculosis (M. tb), including strains resistant to bedaquiline.^[5] It also presents a potentially superior safety profile, with lower lipophilicity, higher clearance, and a reduced risk for cardiac events due to lower affinity for the hERG channel. These characteristics make TBAJ-876 a critical research tool and a promising clinical candidate for developing shorter, safer, and more effective treatment regimens for all forms of tuberculosis.

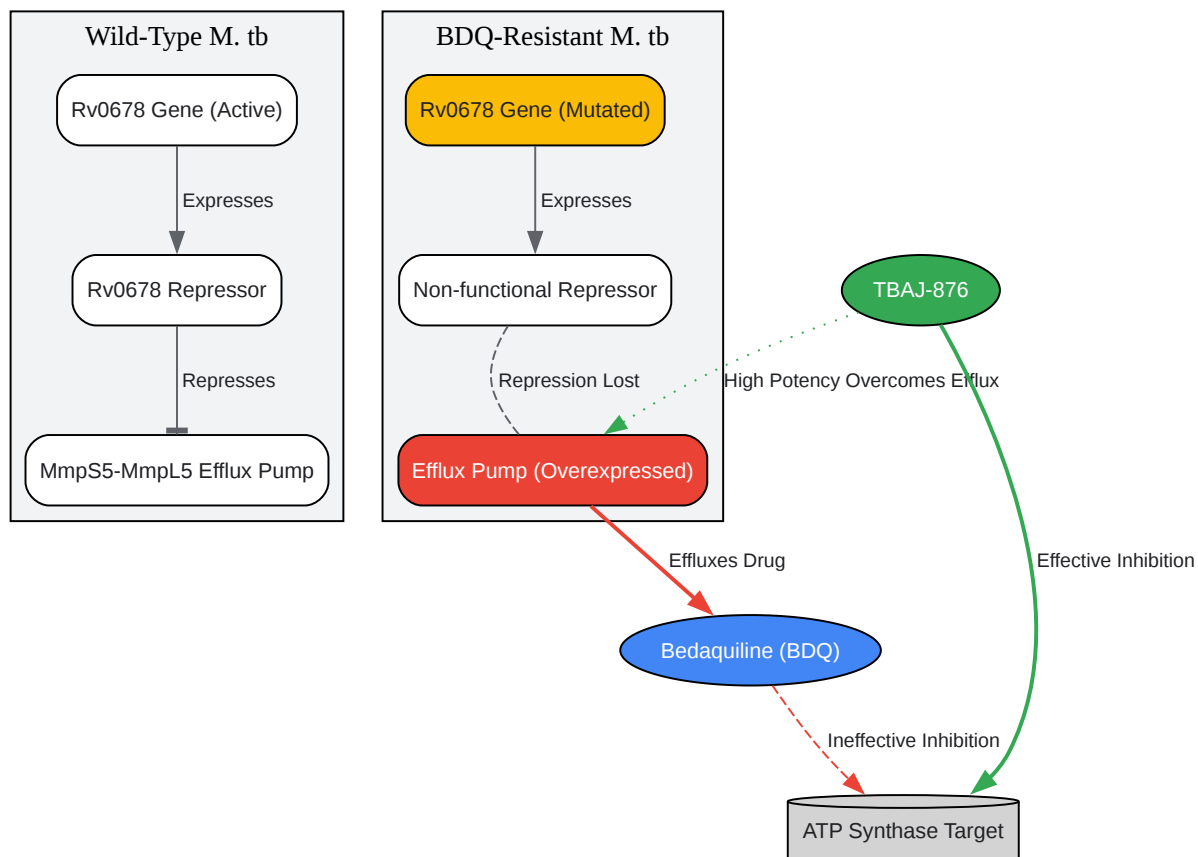
Mechanism of Action

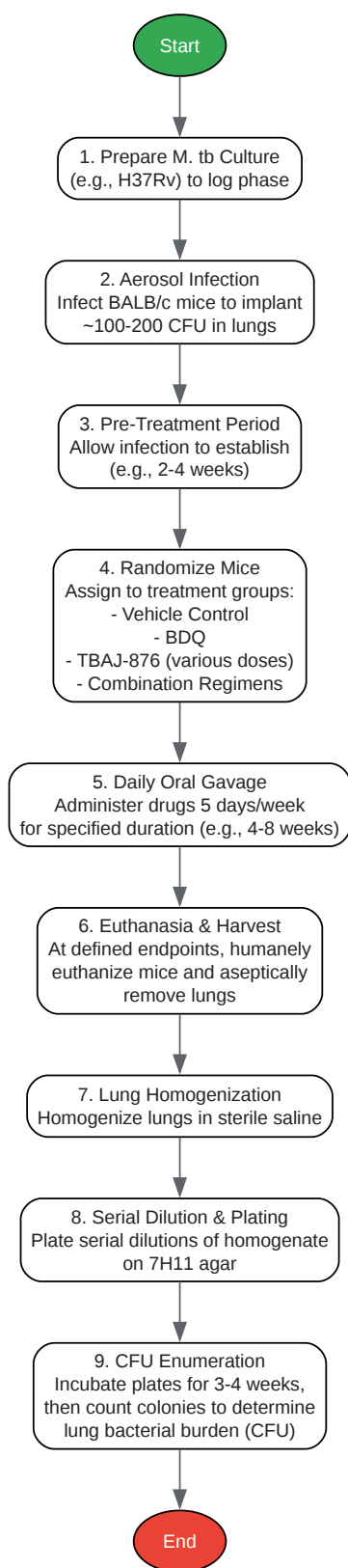
Like its predecessor bedaquiline, TBAJ-876 targets the F-ATP synthase, an enzyme essential for generating energy in M. tb. The mechanism involves a dual-binding action on two subunits of the enzyme:

- c-subunit: The primary target, where binding stalls the rotation of the c-ring, directly inhibiting ATP synthesis.
- ε-subunit: Binding to this subunit disrupts its function in linking the c-ring's rotation to the catalytic headpiece, further preventing ATP production.

Unlike bedaquiline, TBAJ-876 does not appear to retain the parental drug's "uncoupler" activity (protonophore activity), suggesting this function is not essential for the potent bactericidal effects of the diarylquinoline class.







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